molecular formula C40H69N3O7S B12402876 Gal-C4-Chol

Gal-C4-Chol

Cat. No.: B12402876
M. Wt: 736.1 g/mol
InChI Key: PBJFOZIVIPXMIR-KGCCIUTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gal-C4-Chol is a glycosylated cholesterol derivative. It is primarily used as a ligand for asialoglycoprotein receptors to prepare galactosylated liposomes. These liposomes can be used to create simple lipid-based nanoparticles . The compound has a molecular formula of C40H69N3O7S and a molecular weight of 736.06 g/mol .

Chemical Reactions Analysis

Types of Reactions

Gal-C4-Chol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as chloroform . The reaction conditions are typically controlled to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound include various galactosylated derivatives and lipid-based nanoparticles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gal-C4-Chol is unique due to its specific targeting of asialoglycoprotein receptors, which makes it highly effective for liver-specific applications. Its ability to form stable galactosylated liposomes and nanoparticles sets it apart from other similar compounds .

Properties

Molecular Formula

C40H69N3O7S

Molecular Weight

736.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-[[1-amino-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]butyl]carbamate

InChI

InChI=1S/C40H69N3O7S/c1-24(2)9-8-10-25(3)29-13-14-30-28-12-11-26-21-27(15-17-39(26,4)31(28)16-18-40(29,30)5)49-38(48)43-20-7-6-19-42-33(41)23-51-37-36(47)35(46)34(45)32(22-44)50-37/h11,24-25,27-32,34-37,44-47H,6-10,12-23H2,1-5H3,(H2,41,42)(H,43,48)/t25-,27+,28+,29-,30+,31+,32-,34+,35+,36-,37+,39+,40-/m1/s1

InChI Key

PBJFOZIVIPXMIR-KGCCIUTFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCCN=C(CS[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)N)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCN=C(CSC5C(C(C(C(O5)CO)O)O)O)N)C)C

Origin of Product

United States

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